N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine
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Overview
Description
N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a chemical compound characterized by its unique structure, which includes a trimethoxyphenyl group attached to a methanamine moiety with a methyl group at the nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,4,6-trimethoxybenzaldehyde as the starting material.
Reductive Amination: The aldehyde group is first converted to an amine through reductive amination. This involves reacting the aldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Purification: The resulting crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group on the nitrogen atom to a carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as hydroxide, alkoxide, or halide ions are employed, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Primary, secondary, or tertiary amines, and alcohols.
Substitution Products: Various ethers, esters, and halides.
Scientific Research Applications
Chemistry: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.
Biology: The compound has been studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound's unique properties make it valuable in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Trimethoxyphenylmethanamine: Similar structure but lacks the N-methyl group.
N-ethyl-1-(2,4,6-trimethoxyphenyl)methanamine: Similar structure with an ethyl group instead of a methyl group.
N-methyl-1-(2,4,6-trimethylphenyl)methanamine: Similar structure but with methyl groups instead of methoxy groups on the phenyl ring.
Uniqueness: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine stands out due to its specific combination of methoxy groups and the N-methyl group, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-9-10(14-3)5-8(13-2)6-11(9)15-4/h5-6,12H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROLXXNHMOCLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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